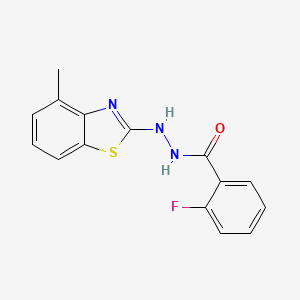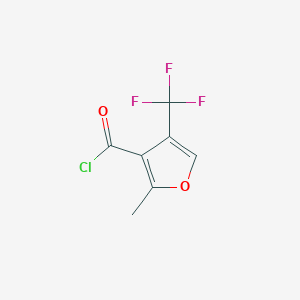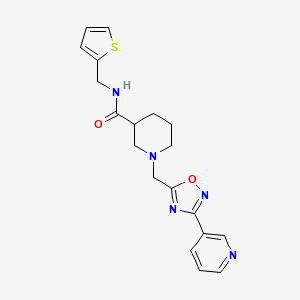
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of picolinamide , which is a compound with the formula C6H6N2O. It’s likely that “N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)picolinamide” contains a picolinamide group, a dimethylamino group, and a hydroxyethyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving dimethylamine . For instance, a related compound, 4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene sulfonate (DSFS), was successfully cultivated with methanol as the solvent by using the slow evaporation technique .Aplicaciones Científicas De Investigación
Antitumor Activity
A study by Atwell, Baguley, and Denny (1989) on phenyl-substituted derivatives of N-[2-(dimethylamino)-ethyl]-2-phenylquinoline-8-carboxamide, a closely related compound, highlighted its potential as a "minimal" DNA-intercalating agent with antitumor activity. The research suggested that certain derivatives showed solid tumor activity, indicating potential applications in cancer treatment (Atwell, Baguley, & Denny, 1989).
Synthesis and Biological Evaluation
Matiadis et al. (2013) synthesized and evaluated coumarin and quinolinone-3-aminoamide derivatives for their ability to inhibit cancer cell growth. The structure of a similar compound, N-[2-(dimethylamino)ethyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide, was confirmed by X-ray diffraction analysis, demonstrating potential as anticancer agents (Matiadis et al., 2013).
Chemical Synthesis and Characterization
The research by Zeng et al. (2018) focused on the Pd-catalyzed o-C-H functionalization using picolinamide as a directing group. This study developed protocols for modifying amino acids through arylation, alkylation, and other reactions, indicating broad applications in medicinal chemistry and the synthesis of amino acid derivatives (Zeng, Nukeyeva, Wang, & Jiang, 2018).
Interaction with Metal Complexes
Dasgupta et al. (2008) explored the interaction of N-(aryl)picolinamides with iridium, demonstrating N-H and C-H bond activations. This research provided insights into the structural properties of metal complexes with picolinamide derivatives, contributing to the understanding of their coordination chemistry (Dasgupta, Tadesse, Blake, & Bhattacharya, 2008).
Mecanismo De Acción
- HDACs are enzymes responsible for deacetylating lysine residues on the N-terminal part of core histones (H2A, H2B, H3, and H4). This deacetylation leads to epigenetic repression and plays a crucial role in gene regulation .
- Downstream effects involve modulation of specific gene networks, influencing cell fate and function .
- The compound’s action leads to epigenetic changes :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-19(2)13-8-6-12(7-9-13)15(20)11-18-16(21)14-5-3-4-10-17-14/h3-10,15,20H,11H2,1-2H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFZDOFQUPJQOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-isobutyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378540.png)
![N-(2,6-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2378542.png)
![4,4'-Carbonylbis[N-(3-carboxypropyl)phthalimide]](/img/structure/B2378544.png)










![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-[(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)amino]hexanoate](/img/structure/B2378563.png)
